molecular formula C21H18BrClFN5OS B11694441 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11694441
M. Wt: 522.8 g/mol
InChI Key: HKMBAEROWJLYOK-KIBLKLHPSA-N
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Description

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and methylpropenyl groups. The final steps often include the formation of the sulfanyl and acetohydrazide moieties under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. The optimization of reaction conditions to maximize yield and purity is crucial. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazole derivatives are known for their ability to interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 1,2,4-Triazole-3-thione derivatives
  • 1,2,4-Triazole-3-carboxamide derivatives
  • 1,2,4-Triazole-3-sulfonamide derivatives

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18BrClFN5OS

Molecular Weight

522.8 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H18BrClFN5OS/c1-13(2)11-29-20(14-6-8-15(22)9-7-14)27-28-21(29)31-12-19(30)26-25-10-16-17(23)4-3-5-18(16)24/h3-10H,1,11-12H2,2H3,(H,26,30)/b25-10+

InChI Key

HKMBAEROWJLYOK-KIBLKLHPSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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